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Compound of Interest
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Cat. No.: B12389033 Get Quote

Technical Support Center: Kinase Assays
This guide provides troubleshooting advice and frequently asked questions to help

researchers, scientists, and drug development professionals minimize phosphatase activity in

kinase assays, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)
Q1: What are phosphatases and why do they interfere with my kinase assay?

A: Phosphatases are enzymes that remove phosphate groups from molecules, a process

called dephosphorylation. Kinases, the enzymes you are studying, do the opposite; they add

phosphate groups (phosphorylation). In a kinase assay, you are measuring the activity of a

kinase by detecting the phosphorylation of its substrate. If phosphatases are present and active

in your sample, they will remove the phosphate groups that the kinase adds.[1][2][3] This leads

to an underestimation of kinase activity, potentially masking the true effects of inhibitors or

activators you are testing and compromising the integrity of your data.[1]

Q2: Where do contaminating phosphatases in my assay come from?

A: The primary source of contaminating phosphatases is the biological sample itself, such as a

cell or tissue lysate.[3] In intact cells, phosphatases are tightly regulated and

compartmentalized. However, when you lyse the cells to prepare your sample, these enzymes
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are released and can become unregulated, freely accessing and dephosphorylating your

kinase's substrate.[3]

Q3: My kinase activity is lower than expected or inconsistent. Could this be due to phosphatase

activity?

A: Yes, this is a classic symptom of phosphatase interference. Uncontrolled phosphatase

activity directly counteracts the kinase activity you are trying to measure, resulting in lower

signal and poor reproducibility.[1] If you observe low or variable results, especially when using

cell or tissue extracts, you should strongly suspect phosphatase contamination.

Troubleshooting Guide
Issue: Low or No Detectable Kinase Activity

If your kinase assay is yielding consistently low or no signal, follow these troubleshooting steps

to rule out and mitigate phosphatase activity.
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Low / No Kinase Activity Detected

Are you using a phosphatase inhibitor cocktail in your lysis buffer?

No

 No

Yes

 Yes

Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer.
See Protocol 1 and Table 1.

Problem likely resolved.
If issues persist, consider other assay parameters

(enzyme/substrate concentration, ATP levels).

Is the inhibitor cocktail appropriate for your sample type and target?

Unsure

 Unsure

Yes

 Yes

Ensure your cocktail inhibits both Ser/Thr and Tyr phosphatases.
Consider a custom blend if necessary. Are you keeping your samples cold (on ice or at 4°C) during lysis and preparation?

No

 No

Yes

 Yes

Perform all sample preparation steps on ice to reduce enzyme activity.

Click to download full resolution via product page

Caption: Troubleshooting workflow for low kinase activity.
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Step 1: Use Phosphatase Inhibitors
The most critical step to prevent dephosphorylation is to use phosphatase inhibitors.[1][3]

These should be added to your lysis buffer before you disrupt the cells.[4] For general use, a

broad-spectrum inhibitor cocktail is recommended as no single chemical is effective against all

types of phosphatases.[3]

Q4: Which phosphatase inhibitors should I use?

A: This depends on the types of phosphatases present in your sample and the phosphorylation

sites you are studying (serine/threonine vs. tyrosine).[1][3] Most cellular phosphorylation occurs

on serine and threonine residues, with a smaller fraction on tyrosine.[1][5] Therefore, a

comprehensive cocktail should target both serine/threonine and tyrosine phosphatases.[6]

Data Presentation: Common Phosphatase Inhibitors
The table below summarizes common phosphatase inhibitors, their targets, and typical working

concentrations. Using a combination of these is often the most effective strategy.[1]
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Inhibitor
Target
Phosphatase Class

Typical Working
Concentration

Notes

Serine/Threonine

Phosphatase

Inhibitors

Sodium Fluoride

(NaF)

Serine/Threonine &

Acid
1 - 20 mM

Irreversible inhibitor.

[1]

β-Glycerophosphate Serine/Threonine 1 - 100 mM Reversible inhibitor.[1]

Sodium

Pyrophosphate
Serine/Threonine 1 - 100 mM

Irreversible inhibitor.

[1]

Okadaic Acid PP1, PP2A 1 nM - 1 µM
Potent and specific

inhibitor.[2][7]

Microcystin-LR PP1, PP2A 500 nM Potent inhibitor.[8]

Cantharidin Serine/Threonine 500 µM [8]

Tyrosine Phosphatase

(PTP) Inhibitors

Sodium

Orthovanadate

(Na₃VO₄)

Tyrosine & Alkaline 100 µM - 1 mM

Must be activated

(depolymerized) to

pervanadate for

maximal activity.

Sodium Molybdate
Acid and

Phosphoprotein
115 mM [8]

Dual Specificity &

Other Inhibitors

Lambda Phosphatase Ser/Thr/Tyr
N/A (Used for dephos.

control)

A potent phosphatase

used to create

negative controls.[9]

Note: Commercially available cocktails often provide a balanced mixture of these inhibitors for

broad-spectrum protection.[4][6]
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Step 2: Maintain Low Temperatures
Enzymatic activity, including that of phosphatases, is significantly reduced at low temperatures.

Always perform cell lysis and sample preparation on ice or at 4°C.[1][4] This simple step helps

preserve the phosphorylation state of your proteins by slowing down all enzymatic processes.

Step 3: Work Quickly
The longer your sample is in a lysed state without proper inhibition, the more time

phosphatases have to act. Streamline your workflow to minimize the time between cell lysis

and the start of your kinase assay.

Experimental Protocols
Protocol 1: Preparation of Cell Lysate with Phosphatase
Inhibition
This protocol describes a general method for preparing cell lysates for use in kinase assays

while preserving protein phosphorylation.

Prepare Lysis Buffer: A common lysis buffer (e.g., RIPA) should be supplemented with both

protease and phosphatase inhibitors immediately before use.[4]

Start with 10 mL of your base lysis buffer.

Add a commercially prepared protease inhibitor cocktail at its recommended concentration

(e.g., 100 µL for a 100X stock).

Add a commercially prepared phosphatase inhibitor cocktail at its recommended

concentration (e.g., 100 µL for a 100X stock).[6][8]

Alternative: If preparing your own inhibitor mix, add individual inhibitors to their final

concentrations as listed in Table 1. For example, add sodium fluoride to 10 mM and

sodium orthovanadate to 1 mM.

Keep the supplemented lysis buffer on ice at all times.

Cell Lysis:
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Wash cultured cells with ice-cold PBS.

Add 1 mL of ice-cold, inhibitor-supplemented lysis buffer per 10 cm dish.

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 15-30 minutes with occasional vortexing.

Clarification:

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant (the clarified lysate) to a new pre-chilled tube. This is

your protein extract.

Protein Quantification:

Determine the protein concentration of the lysate using a standard method (e.g., BCA

assay). This is crucial for ensuring equal protein loading in your kinase assay.

Storage:

Use the lysate immediately for your kinase assay or aliquot and store at -80°C. Avoid

repeated freeze-thaw cycles.

Mandatory Visualizations
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Caption: The antagonistic roles of kinases and phosphatases.
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Caption: Experimental workflow for sample prep in kinase assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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